molecular formula C14H17N3O B8685054 1,3-Dimethyl-N-phenethyl-1H-pyrazole-5-carboxamide

1,3-Dimethyl-N-phenethyl-1H-pyrazole-5-carboxamide

Cat. No.: B8685054
M. Wt: 243.30 g/mol
InChI Key: YGPIVZXWMJEBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-N-phenethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

2,5-dimethyl-N-(2-phenylethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H17N3O/c1-11-10-13(17(2)16-11)14(18)15-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,15,18)

InChI Key

YGPIVZXWMJEBSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCCC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.68 g of ethyl 2,5-dimethyl-2H-pyrazole-3-carboxylate in 3.8 ml of phenethylamine was treated with 0.10 g of rhodium(III) trichloride.trihydrate and heated to 140° C. while stirring for 21 h. Subsequently, the mixture was taken up in ethyl acetate/water, adjusted to pH 2-3 with 2N HCl and extracted three times with ethyl acetate. The combined organic phases were washed neutral with sat. aqueous sodium chloride solution, dried over sodium sulfate and evaporated. Chromatographic purification on silica gel with hexane/ethyl acetate 50:50 yielded 1.92 g (79%) of cryst. product of m.p. 97°-98° C. Recrystallization of a sample from tBuOMe gave 2,5-dimethyl-2H-pyrazole-3-carboxylic acid phenethyl-amide as colorless crystals of m.p. 97.5°-98.5° C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
rhodium(III) trichloride
Quantity
0.1 g
Type
catalyst
Reaction Step One
[Compound]
Name
trihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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